Cas no 1330267-27-0 ((R)-Apomorphine-10-sulfate)

(R)-Apomorphine-10-sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A727515-10mg |
(r)-11-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinolin-10-ylhydrogensulfate |
1330267-27-0 | 10mg |
¥12320.00 | 2023-09-15 | ||
TRC | A727515-1mg |
(R)-Apomorphine-10-sulfate |
1330267-27-0 | 1mg |
$ 176.00 | 2023-04-19 | ||
TRC | A727515-10mg |
(R)-Apomorphine-10-sulfate |
1330267-27-0 | 10mg |
$ 1378.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A727515-1mg |
(r)-11-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinolin-10-ylhydrogensulfate |
1330267-27-0 | 1mg |
¥1540.00 | 2023-09-15 |
(R)-Apomorphine-10-sulfate 関連文献
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
(R)-Apomorphine-10-sulfateに関する追加情報
Introduction to (R)-Apomorphine-10-sulfate (CAS No. 1330267-27-0)
(R)-Apomorphine-10-sulfate (CAS No. 1330267-27-0) is a unique and highly specialized compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is a derivative of apomorphine, a well-known dopamine receptor agonist used primarily in the treatment of Parkinson's disease. The introduction of the sulfate group at the 10th position of the apomorphine molecule imparts distinct chemical and biological properties, making it a subject of extensive research and potential therapeutic applications.
The chemical structure of (R)-Apomorphine-10-sulfate is characterized by a complex arrangement of functional groups, including a phenyl ring, a morphinan skeleton, and a sulfate moiety. This unique configuration contributes to its high affinity for dopamine receptors, particularly D1 and D2 receptors, which are crucial in modulating motor function and other neurological processes. The enantiomeric purity of the (R)-isomer further enhances its pharmacological profile, ensuring optimal efficacy and reduced side effects.
Recent studies have highlighted the potential of (R)-Apomorphine-10-sulfate in various therapeutic areas. One notable application is in the treatment of Parkinson's disease, where it has shown promise in alleviating motor symptoms such as tremors, rigidity, and bradykinesia. Clinical trials have demonstrated that this compound can effectively cross the blood-brain barrier and exert its dopaminergic effects with minimal adverse reactions. Additionally, its rapid onset of action and prolonged duration make it an attractive candidate for both acute and chronic management of Parkinsonian symptoms.
Beyond Parkinson's disease, (R)-Apomorphine-10-sulfate has also been explored for its potential in treating other neurological disorders. Research has indicated that it may have neuroprotective properties, potentially slowing down the progression of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. The compound's ability to modulate dopamine signaling pathways is thought to play a crucial role in these protective effects.
In preclinical studies, (R)-Apomorphine-10-sulfate has demonstrated promising results in animal models of depression and anxiety. These findings suggest that it may have broader applications in psychiatric disorders, where dysregulation of dopaminergic neurotransmission is often implicated. The compound's selective action on dopamine receptors could offer a more targeted approach to treating these conditions compared to existing therapies.
The safety profile of (R)-Apomorphine-10-sulfate has been extensively evaluated through various preclinical and clinical studies. Results have shown that it is generally well-tolerated with a favorable safety margin. Common side effects observed include nausea, dizziness, and hypotension, which are typically mild and transient. These findings support its potential for safe and effective use in clinical settings.
The development of (R)-Apomorphine-10-sulfate as a therapeutic agent involves rigorous quality control measures to ensure its purity and stability. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize the compound and monitor its production process. These methods help maintain consistent product quality, which is essential for reliable clinical outcomes.
In conclusion, (R)-Apomorphine-10-sulfate (CAS No. 1330267-27-0) represents a significant advancement in the field of medicinal chemistry and pharmacology. Its unique chemical structure and pharmacological properties make it a promising candidate for the treatment of various neurological disorders. Ongoing research continues to uncover new applications and optimize its therapeutic potential, positioning it as a valuable tool in modern medicine.
1330267-27-0 ((R)-Apomorphine-10-sulfate) 関連製品
- 51759-47-8(2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine)
- 2199320-10-8(1-(cyclopropylmethoxy)-4-methylphthalazine)
- 150332-88-0(1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl)-)
- 1806898-32-7(Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate)
- 1466-82-6(Acetylsalicylic anhydride)
- 2228385-28-0(2,2-difluoro-1-(4-methylpyridin-2-yl)cyclopropan-1-amine)
- 2248307-29-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate)
- 2649075-74-9(2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene)
- 2877663-95-9(3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-methylpyridazine)
- 1498704-78-1(1-(2-methylthiazole-4-carbonyl)piperidine-4-carboxylic acid)



